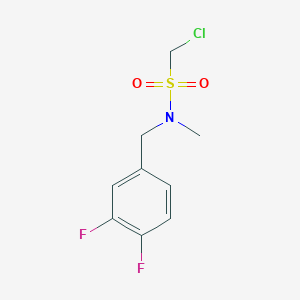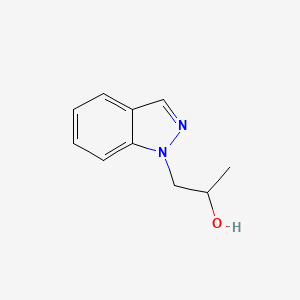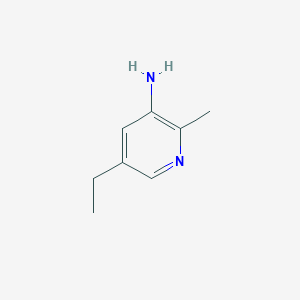![molecular formula C7H12O2S B13581527 1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid](/img/no-structure.png)
1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₆H₁₀O₂S It is characterized by a cyclobutane ring substituted with a carboxylic acid group and a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylsulfanyl donor.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of a Grignard reagent derived from the cyclobutane ring.
Industrial Production Methods
化学反応の分析
Types of Reactions
1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme-substrate interactions and as a probe for biochemical pathways.
Industry: It can be used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The methylsulfanyl group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets.
類似化合物との比較
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the methylsulfanyl group, making it less versatile in redox reactions.
1-(Methylthio)cyclobutane: Lacks the carboxylic acid group, limiting its ability to form hydrogen bonds and ionic interactions.
Cyclobutane-1,1-dicarboxylic acid: Contains an additional carboxylic acid group, which may alter its reactivity and interactions.
Uniqueness
1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid is unique due to the presence of both the methylsulfanyl and carboxylic acid groups, allowing it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and application.
特性
分子式 |
C7H12O2S |
|---|---|
分子量 |
160.24 g/mol |
IUPAC名 |
1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O2S/c1-10-5-7(6(8)9)3-2-4-7/h2-5H2,1H3,(H,8,9) |
InChIキー |
OPMFFRUYWQWEPR-UHFFFAOYSA-N |
正規SMILES |
CSCC1(CCC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylicacid](/img/structure/B13581466.png)


![3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B13581495.png)
![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B13581498.png)


